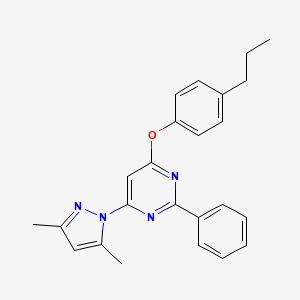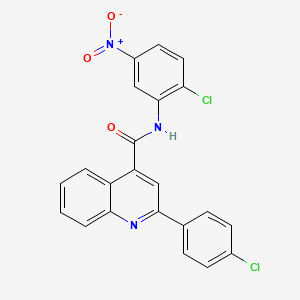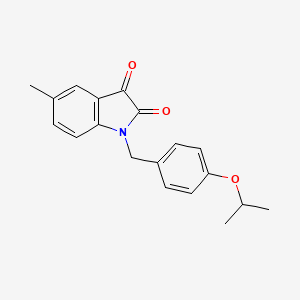
N-(4-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
Overview
Description
BPIP is a piperazine derivative that has been synthesized through a multi-step process. It was first reported in 2009 by researchers at the University of Tokyo, who developed a method for its synthesis. Since then, BPIP has been studied for its potential therapeutic properties in various fields of research.
Mechanism of Action
The mechanism of action of BPIP is not fully understood, but it is believed to interact with various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. BPIP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
BPIP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. BPIP has also been shown to inhibit the growth of cancer cells and induce cell death in vitro. In addition, BPIP has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BPIP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. BPIP has also been shown to have low toxicity in animal models. However, BPIP has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, BPIP has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on BPIP. One area of interest is its potential as a treatment for neurodegenerative diseases. BPIP has been shown to improve cognitive function and reduce motor deficits in animal models of disease, but more research is needed to determine its efficacy in humans. Another area of interest is the development of new synthesis methods for BPIP that are more efficient and environmentally friendly. Finally, BPIP could be studied for its potential as a treatment for other diseases, such as diabetes and cardiovascular disease.
In conclusion, BPIP is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to increase yields and reduce waste. BPIP has been studied for its potential therapeutic properties in various fields of research, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action is not fully understood, but it is believed to interact with various signaling pathways in the body. BPIP has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on BPIP, including its potential as a treatment for neurodegenerative diseases and the development of new synthesis methods.
Scientific Research Applications
BPIP has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, BPIP has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S2/c18-14-6-8-15(9-7-14)19-17(24)20-10-12-21(13-11-20)25(22,23)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCQUQFOKXQDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B4645691.png)
![2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B4645716.png)

![7-(difluoromethyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4645723.png)
![ethyl 2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4645725.png)
![2-({3-[(2-methoxybenzyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4645727.png)
![N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4645732.png)



![methyl 5-[(dimethylamino)carbonyl]-2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4645760.png)

![2-(benzylthio)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4645775.png)